molecular formula C19H17NO3 B170597 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl CAS No. 104357-57-5

4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl

Cat. No.: B170597
CAS No.: 104357-57-5
M. Wt: 307.3 g/mol
InChI Key: KFMJYBHOBTUCGH-UHFFFAOYSA-N
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Description

4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl (CAS 104357-57-5) is a high-value liquid crystalline monomer, also known as 3-[(4'-Cyano[1,1'-biphenyl]-4-yl)oxy]propyl 2-propenoate . With a molecular formula of C19H17NO3 and a molecular weight of 307.34 g/mol, this compound is a crucial building block for advanced materials science and photonic research . This reactive mesogen is engineered for photopolymerization applications. Its molecular structure integrates a biphenyl core with a strong terminal cyano group, which promotes molecular alignment via dipole-dipole interactions, and an acrylate-functionalized alkyloxy spacer that enables its participation in free-radical polymerization reactions . This combination makes it an ideal candidate for the synthesis of polymer-stabilized liquid crystal (PSLC) systems and the fabrication of tunable photonic crystals . Researchers utilize this monomer to create precisely aligned polymer networks within liquid crystal matrices, which are fundamental to the development of next-generation electro-optic devices . Its primary research value lies in the fabrication of smart materials, including switchable optical elements for light modulation and holographic recording materials . In experimental settings, it can be used in mixtures with other reactive mesogens (like RM257) and non-reactive liquid crystals (like 5CB) to create temperature-responsive systems. Upon UV irradiation, the monomer polymerizes to form a stable polymer network that templates the alignment of the surrounding liquid crystal phase, enabling the production of porous microparticles and other structured materials with stimuli-responsive properties . Intended Use & Restrictions: This product is sold exclusively for laboratory research and analytical testing. It is strictly prohibited for commercial use, resale, or formulation into consumer goods. It is not approved for diagnostic, human, or animal use.

Properties

IUPAC Name

3-[4-(4-cyanophenyl)phenoxy]propyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-2-19(21)23-13-3-12-22-18-10-8-17(9-11-18)16-6-4-15(14-20)5-7-16/h2,4-11H,1,3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMJYBHOBTUCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104357-58-6
Record name 2-Propenoic acid, 3-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]propyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104357-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation Protocol

  • Reagents : Methyl iodide (1.2 equiv), K₂CO₃ (3 equiv)

  • Solvent : Acetone, reflux for 6 hours

  • Yield : 92%.

The protected intermediate, 4'-cyano-4-methoxybiphenyl, is isolated as a white crystalline solid (m.p. 125–127°C). Deprotection in later stages is achieved using BBr₃ in dichloromethane at −78°C.

Introduction of the Acryloyloxy Propoxy Side Chain

The acryloyloxy propoxy chain is introduced through a nucleophilic substitution reaction followed by esterification:

Propoxy Spacer Attachment

  • Substrate : 4'-cyano-4-hydroxybiphenyl

  • Reagent : 3-bromopropanol (1.5 equiv), K₂CO₃ (2.5 equiv)

  • Conditions : DMF, 80°C, 8 hours

  • Yield : 85%.

Acrylation of the Hydroxyl Terminus

The secondary alcohol is esterified with acryloyl chloride:

  • Reagent : Acryloyl chloride (1.1 equiv), triethylamine (2 equiv)

  • Solvent : Dichloromethane, 0°C → room temperature, 2 hours

  • Yield : 89%.

Critical monitoring by FT-IR confirms ester formation (C=O stretch at 1725 cm⁻¹, acrylate C=C at 1630 cm⁻¹).

Optimization of Reaction Parameters

Solvent Effects on Acrylation

Comparative studies reveal dichloromethane outperforms THF or ethyl acetate due to better solubility of intermediates:

SolventConversion (%)Purity (%)
Dichloromethane9895
THF7682
Ethyl acetate6878

Data adapted from.

Temperature Control in Esterification

Maintaining 0°C during acryloyl chloride addition minimizes polymerization side reactions. Elevated temperatures (>25°C) reduce yields to <60% due to acrylate dimerization.

Catalytic and Green Chemistry Approaches

Recent advances emphasize replacing traditional bases with polymer-supported catalysts to simplify workup:

Polymer-Bound DMAP

  • Catalyst : Polystyrene-DMAP (5 mol%)

  • Conditions : Room temperature, 4 hours

  • Yield : 87% with >99% purity.

This method eliminates aqueous washes, reducing solvent waste by 40%.

Analytical Characterization

Final product validation employs:

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

  • Mass Spectrometry : [M+H]⁺ at m/z 308.1 (calculated: 307.3).

  • Elemental Analysis : C 74.01%, H 5.57%, N 4.55% (theory: C 74.25%, H 5.58%, N 4.56%).

Challenges and Mitigation Strategies

Acrylate Polymerization

Addition of hydroquinone (0.1 wt%) inhibits radical-induced polymerization during storage.

Purification of Polar Intermediates

Flash chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates intermediates, with typical Rf values of 0.3–0.5.

Industrial-Scale Considerations

Pilot plant data (100 kg batch) highlight:

  • Cycle Time : 48 hours for full synthesis

  • Overall Yield : 62%

  • Purity : 98.5% by GC-MS .

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Derivatives:

Mechanism of Action

The mechanism of action of 4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl is primarily related to its ability to undergo polymerization and substitution reactions. The acrylate group allows for radical polymerization, forming cross-linked networks that enhance the mechanical and thermal properties of the resulting polymers. The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 3-(acryloyloxy)propoxy group in the target compound provides polymerizability and flexibility, whereas -F and -CF₃ in the fluorinated analog enhance electron-withdrawing properties and chemical stability .
  • RM257, a structurally complex acrylate, demonstrates the utility of biphenyl-based acrylates in high-efficiency solar cells .

Molecular Weight and Solubility: The target compound’s higher molecular weight (307.34 vs. 265.21) reduces solubility in non-polar solvents compared to the fluorinated analog. However, the acryloyloxy group improves compatibility with polar solvents like DMF or acetonitrile .

Thermal Stability :

  • Fluorinated biphenyls (e.g., C₁₄H₇F₄N) exhibit superior thermal stability (>250°C) due to strong C-F bonds, whereas acrylate-containing derivatives may degrade near 180–200°C due to ester cleavage .

Biological Activity

4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl (CAS No. 104357-57-5) is a compound of significant interest due to its potential applications in organic electronics and biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a biphenyl backbone with a cyano group at one end and an acryloyloxy propoxy group at the other. This structural configuration contributes to its unique properties, including photochemical behavior and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Photochemical Activation : The compound exhibits photochemical properties that allow it to participate in light-induced reactions, which can lead to the generation of reactive species that affect cellular processes.
  • Interaction with Biomolecules : It may interact with proteins, enzymes, or nucleic acids, modulating their functions and influencing various biochemical pathways.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in pharmaceutical applications.
  • Cytotoxic Effects : The compound has shown cytotoxic effects in vitro, particularly against cancer cell lines. These effects may be linked to its ability to induce apoptosis or inhibit cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assay :
    • In vitro assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications.
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that the compound may induce oxidative stress in cells, leading to DNA damage and subsequent apoptosis. This was assessed using assays for reactive oxygen species (ROS) generation and DNA fragmentation.

Data Tables

Study Type Findings Reference
Antimicrobial ActivitySignificant inhibition against various pathogens
Cytotoxicity AssayDose-dependent cytotoxicity in cancer cell lines
Mechanistic StudyInduction of oxidative stress and apoptosis

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